molecular formula C6H12BrN B1450628 2-Azaspiro[3.3]heptane hydrobromide CAS No. 1820712-22-8

2-Azaspiro[3.3]heptane hydrobromide

Cat. No.: B1450628
CAS No.: 1820712-22-8
M. Wt: 178.07 g/mol
InChI Key: BCROBBFJROOEPR-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptane hydrobromide is a chemical compound with the molecular formula C6H12BrN . It is a valuable synthetic target for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .


Synthesis Analysis

The synthesis of 2-Azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles . The asymmetric synthesis of 1-substituted 2-Azaspiro[3.3]heptanes has also been reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold . The compound has an average mass of 97.158 Da and a monoisotopic mass of 97.089149 Da .


Chemical Reactions Analysis

The key synthesis step of 2-Azaspiro[3.3]heptane-derived amino acids involves thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 133.62 . The compound is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

2-Azaspiro[3.3]heptane derivatives have been synthesized and explored for various scientific applications, particularly in chemistry and biochemistry. For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has expanded the family of sterically constrained amino acids, showing potential use in drug design due to their unique structural properties (Radchenko, Grygorenko, & Komarov, 2010). Furthermore, the synthesis of novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants of angular 1,6-diazaspiro[3.3]heptane, has been reported. These compounds are valuable for drug discovery, providing a basis for the development of new therapeutic agents (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Medicinal Chemistry Applications

In medicinal chemistry, the unique structural features of 2-azaspiro[3.3]heptane derivatives have led to their investigation as potential drug candidates. The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate showcases the compound's utility in accessing chemical spaces complementary to piperidine ring systems, highlighting its relevance in drug design (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009). Additionally, the creation of conformationally restricted fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold emphasizes the compound's role in the development of new pharmacological agents (Chernykh et al., 2016).

Drug Discovery and Development

2-Azaspiro[3.3]heptane derivatives also play a crucial role in the discovery and development of new drugs. The synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, for example, have improved the compound's stability and solubility, broadening the scope of its application in drug development processes (van der Haas et al., 2017). This enhances the potential for 2-azaspiro[3.3]heptane derivatives to be used in a wider range of therapeutic areas, contributing significantly to the advancement of medicinal chemistry.

Safety and Hazards

The compound is classified under GHS07 and comes with a warning signal word . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Azaspiro[3.3]heptane hydrobromide plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. The spirocyclic structure of this compound allows it to form stable complexes with target proteins, enhancing its binding affinity and specificity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can modulate the activity of certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in cellular behavior and function . Furthermore, this compound has been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . These effects highlight its potential as a tool for studying cellular mechanisms and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on target pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2-azaspiro[3.3]heptane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.BrH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCROBBFJROOEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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